1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(5-bromo-2-methoxyphenyl)propan-1-one
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(5-bromo-2-methoxyphenyl)propan-1-one is a synthetic small molecule characterized by a hybrid scaffold combining an azetidine ring, a 1,2,3-triazole moiety, and a substituted aromatic group. The azetidine core contributes to conformational rigidity, while the 1,2,3-triazole linker enhances metabolic stability and facilitates hydrogen bonding interactions. The 5-bromo-2-methoxyphenyl substituent introduces steric bulk and electron-withdrawing properties, which may influence binding affinity in biological targets.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-22-14-4-3-12(16)8-11(14)2-5-15(21)19-9-13(10-19)20-7-6-17-18-20/h3-4,6-8,13H,2,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEDDYKBABABNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the bromo-methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-methoxyphenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The triazole ring can be reduced to form a triazolylamine derivative.
Substitution: The bromo-methoxyphenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of triazolylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The triazole ring is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.
Medicine: Due to its structural complexity, it may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. the triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo-methoxyphenyl group may enhance the compound's binding affinity to its target.
Comparison with Similar Compounds
3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one (BK52315)
- Molecular Formula : C₁₅H₁₇FN₄O
- Key Features : Replaces the 5-bromo-2-methoxyphenyl group with a 4-fluoro-3-methylphenyl substituent.
- Implications : The fluorine atom enhances electronegativity, while the methyl group increases hydrophobicity. These modifications may alter target selectivity compared to the bromo-methoxy analog .
- Availability : Marketed as a research chemical (CAS 2034269-60-6) with a molecular weight of 288.32 g/mol .
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Molecular Formula : C₁₃H₁₇N₅O₂
- Key Features : Substitutes the aromatic ring with a 3,5-dimethylisoxazole group.
Morpholino-Triazole Derivatives
Compounds such as 1-morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) and 3-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acg) share a propan-1-one backbone but replace azetidine with morpholine.
- Synthesis Yields : 89–99% via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Key Differences : Morpholine improves solubility due to its oxygen atom, whereas azetidine’s smaller ring may enhance membrane permeability .
Aromatic Substitution Variants
3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one
- Structure : Features a benzotriazole instead of a simple triazole and a 3-methoxyphenyl group.
Ferrocene-Containing Triazole Derivatives
- Example: 5-bromo-3-((4-((4-(3-ferrocenylacryloyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-3-hydroxy-1-methylindolin-2-one (13c)
- Key Feature : Incorporates a ferrocene moiety, enabling redox activity and applications in anticancer research .
Crystallographic and Analytical Data
- Structural Studies : Compounds like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one have been resolved via single-crystal X-ray diffraction (R factor = 0.041), revealing planar triazole-aromatic interactions . In contrast, the target compound’s crystallographic data remain unreported, highlighting a gap in structural characterization .
- HRMS Validation : Analog NC-MYF-03-69 (C₂₂H₂₁F₃N₅O₂) showed precise mass matching (calc. 444.1642, found 444.1645), underscoring the reliability of synthetic protocols for triazole-containing compounds .
Research Implications and Gaps
- Synthetic Efficiency : High-yield CuAAC methods (e.g., 98% for 2eak ) could be adapted for the target compound’s production.
- Biological Profiling : While analogs like benzotriazole derivatives show antifungal activity , the target compound’s 5-bromo-2-methoxyphenyl group warrants evaluation against bromodomain-containing proteins or tyrosine kinases.
- Structural Studies : Crystallographic data for the target compound are needed to elucidate conformational preferences and guide structure-activity relationship (SAR) studies.
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(5-bromo-2-methoxyphenyl)propan-1-one is a novel synthetic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a substituted phenyl group. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound can be broken down into three main components:
- Triazole Ring : Known for its ability to participate in hydrogen bonding and its role in various pharmacological applications.
- Azetidine Moiety : A four-membered ring that can influence the compound's biological properties through its stereochemistry.
- Substituted Phenyl Group : The presence of bromine and methoxy groups can enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing triazole and azetidine structures exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Inhibitory |
| 2 | Escherichia coli | Moderate |
| 3 | Pseudomonas aeruginosa | Weak |
Anticancer Activity
Studies on structurally similar compounds suggest that the triazole moiety may stabilize microtubules, potentially leading to apoptosis in cancer cells. The activity is hypothesized to stem from interference with cell cycle progression and induction of cellular stress responses.
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Microtubule Stabilization : Compounds with triazole structures have been associated with enhanced stability of microtubules, which is crucial for cell division.
- Enzyme Inhibition : The azetidine ring may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of triazole-based compounds, the target compound was assessed against a panel of bacterial strains. Results demonstrated significant inhibitory effects against Staphylococcus aureus, suggesting a promising avenue for treating resistant infections .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of related triazole derivatives in breast cancer models. The results indicated that these compounds could induce apoptosis through microtubule stabilization and modulation of key signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
